molecular formula C23H21N3O3S2 B2700065 N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886940-51-8

N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2700065
CAS RN: 886940-51-8
M. Wt: 451.56
InChI Key: CFOMNEWQTHSQMV-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are ubiquitous in biologically active natural products and pharmaceutically important compounds .


Synthesis Analysis

Benzothiazoles can be synthesized through several methods, including lithiation, magnesation, zincation, caldation, boronation, and silylation . The resulting metalated thiazoles can undergo nucleophilic additions and metal-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of benzothiazoles typically includes a thiazole ring system . This system is present in many biologically active natural products and pharmaceutically important compounds .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including addition reactions, cross-coupling, and halogen dance reactions . These reactions can be used to synthesize a wide range of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary widely depending on the specific compound. For example, the density of N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide, a similar compound, is predicted to be 1.331±0.06 g/cm3 .

Scientific Research Applications

Antimalarial and Antiviral Applications

Compounds with structural similarities to "N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide" have been studied for their antimalarial activities and potential application in COVID-19 treatment. These studies involved computational calculations and molecular docking to evaluate their effectiveness against relevant biological targets. One study highlighted the synthesis of sulfonamide derivatives and their examination for in vitro antimalarial activity, demonstrating significant activity with low cytotoxicity at effective concentrations (Fahim & Ismael, 2021).

Anticancer Activity

Research into Co(II) complexes of derivatives structurally related to "this compound" demonstrated their potential in anticancer therapy. These complexes have been synthesized and analyzed for their fluorescence properties and anticancer activity, particularly against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Heterocyclic Synthesis

Compounds with benzothiazole components have been explored for their role in heterocyclic synthesis, leading to the creation of various derivatives with potential biological activity. This includes the development of novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the compound's utility in designing therapies for tuberculosis (Jeankumar et al., 2013).

Antimicrobial Evaluation

New derivatives incorporating elements of the compound's structure have been synthesized and evaluated for their antimicrobial properties. These studies often involve modifying the chemical structure to enhance activity against specific pathogens, demonstrating the versatility of this compound's framework in developing new antimicrobial agents (Mohammed, Ahmed, & Abachi, 2016).

Mechanism of Action

The mechanism of action of benzothiazoles can vary depending on the specific compound and its application. For example, some benzothiazole derivatives are used as antiviral, antitumor, or antibacterial agents .

Future Directions

The future directions for research on benzothiazoles are promising. They are being studied for their potential applications in various fields, including pharmaceuticals and materials science .

properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-3-16-9-8-12-19-21(16)25-23(30-19)26(15-17-10-6-7-14-24-17)22(27)18-11-4-5-13-20(18)31(2,28)29/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOMNEWQTHSQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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